molecular formula C9H9N3O B8623198 N-(1H-Pyrrolo[2,3-c]pyridin-7-yl)acetamide

N-(1H-Pyrrolo[2,3-c]pyridin-7-yl)acetamide

Cat. No. B8623198
M. Wt: 175.19 g/mol
InChI Key: RDJZLPVAKLCJRN-UHFFFAOYSA-N
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Patent
US08980911B2

Procedure details

N-(1H-Pyrrolo[2,3-c]pyridin-7-yl)acetamide (Intermediate 6, yield: 8.69%) was synthesized from 7-chloro-1H-pyrrolo[2,3-c]pyridine using acetamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[CH:4][CH:5]=[C:6]2[CH:10]=[CH:9][NH:8][C:7]=12.[C:11]([NH2:14])(=[O:13])[CH3:12]>>[NH:8]1[C:7]2=[C:2]([NH:14][C:11](=[O:13])[CH3:12])[N:3]=[CH:4][CH:5]=[C:6]2[CH:10]=[CH:9]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=CC=C2C1NC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1C=CC=2C1=C(N=CC2)NC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 8.69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.